molecular formula C10H10F2O5 B2492675 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid CAS No. 192069-88-8

4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid

Cat. No. B2492675
CAS RN: 192069-88-8
M. Wt: 248.182
InChI Key: KOBKEANPKHAIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid is a compound of interest in the field of organic chemistry, primarily due to its potential as a key intermediate in the synthesis of various pharmaceutical and chemical products. Its structure incorporates difluoromethoxy and dimethoxy groups attached to a benzoic acid core, contributing to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid, a closely related compound, has been described through a multi-step process starting from 2,3,4,5-tetrafluorobenzoic acid. This process involves nitration, methoxyl substitution, reduction of NO2, diazotisation, and reduction, leading to the target compound in moderate yield. The structure of the synthesized compound was confirmed using IR, NMR, and HRMS techniques (Zhang et al., 2017).

Molecular Structure Analysis

The crystal structure of similar dimethoxybenzoic acid derivatives reveals nearly planar structures with the methyl and/or carboxylic acid groups lying out of the molecular plane. For instance, 2,5-Dimethoxybenzoic acid forms an unusual intramolecular hydrogen bond between the carboxylic acid group and the O atom of the methoxy group (Barich et al., 2004).

Chemical Reactions and Properties

This compound's reactivity and chemical properties can be inferred from related compounds. For example, dimethoxybenzoic acids participate in hydrogen bonding and can form dimers or polymorphs, indicating potential reactivity patterns and solubility properties relevant to this compound (Lynch et al., 1994).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : 3,5-Dimethoxy-2,4-difluorobenzoic acid is synthesized from 2,3,4,5-tetrafluorobenzoic acid through a process involving nitration, methoxyl substitution, reduction, diazotisation, and reduction. This compound is key in preparing moxifloxacin impurities (Zhang et al., 2017).

  • Solubility Characteristics : The solubility of 3,5-dimethoxybenzoic acid in various solvents, including ethanol, has been studied. This research is essential for understanding its behavior in different solvents, which is crucial for its separation and purification in industrial production (Feng et al., 2021).

Photochemical Studies

  • Photosubstitution Pathways : Research into the aqueous photochemistry of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) reveals novel pH-dependent photosubstitution pathways. This is significant for understanding environmental photochemistry (Dallin et al., 2009).

Crystal Structure Analysis

  • Crystal Structure Studies : The crystal structure of 3,5-dimethoxybenzoic acid has been examined, revealing insights into its planar structure and hydrogen-bonded cyclic dimers. This knowledge is essential for material science and molecular engineering (Lynch et al., 1994).

Medical and Biological Applications

  • Anti-Sickling Properties : 3,5-Dimethoxy-4-hydroxy benzoic acid has shown potential in inhibiting haemoglobin S (Hb S) polymerization, indicating possible value in managing sickle cell disease (Gamaniel et al., 2000).

Mechanism of Action

Target of Action

The primary target of 4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with TGF-β1 and inhibits its function . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . The compound inhibits the expression of proteins such as α-SMA, vimentin, and collagen I, and increases the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels are significantly reduced by the compound’s treatment .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway, which plays a key role in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, a characteristic feature of fibrosis .

Pharmacokinetics

The compound’s effects on pulmonary fibrosis suggest that it is bioavailable and can reach the lungs when administered .

Result of Action

The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It improves lung function, reduces lung inflammation and fibrosis, reduces collagen deposition, and reduces the expression of E-cadherin .

Safety and Hazards

The compound is classified as causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust or mist, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

Future Directions

The compound has been used in the synthesis of roflumilast, a drug used to treat COPD . It has also been used in the treatment of pulmonary fibrosis . Future research could explore its potential uses in other medical applications.

properties

IUPAC Name

4-(difluoromethoxy)-3,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O5/c1-15-6-3-5(9(13)14)4-7(16-2)8(6)17-10(11)12/h3-4,10H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBKEANPKHAIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(F)F)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.